2-Phenyl-3H-indole-7-carboxylic acid
Description
Historical Context and Significance of the Indole (B1671886) Nucleus in Chemical and Biological Sciences
The story of the indole nucleus begins with the study of the dye indigo, from which the name "indole" is derived—a combination of "indigo" and "oleum" (oil). nih.gov Its formal entry into chemistry occurred in 1866 when Adolf von Baeyer successfully reduced oxindole (B195798) to indole using zinc dust, and he proposed its structure in 1869. nih.govomicsonline.org This discovery unlocked a new chapter in heterocyclic chemistry.
The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is one of the most widespread heterocycles in nature. nih.govomicsonline.org Its significance escalated dramatically in the 1930s with the realization that it forms the core of many vital biological molecules. omicsonline.org These include the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. omicsonline.orgrsc.orgnih.gov
This natural prevalence has established the indole scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets. nih.gov Consequently, indole derivatives are central to numerous pharmaceuticals, exhibiting a vast range of activities such as anti-inflammatory (e.g., Indomethacin), anticancer (e.g., Vincristine), and antihypertensive effects. nih.govrsc.orgnih.gov The versatility and biological importance of the indole nucleus continue to make it an active and fruitful area of scientific research. omicsonline.orgomicsonline.org
Structural Characteristics and Isomerism of Indole Derivatives, including the 3H-Indole Tautomeric Form
The fundamental indole structure is a planar, aromatic heterocycle with the IUPAC name 1H-indole. omicsonline.org Its aromaticity arises from the delocalization of ten π-electrons across the bicyclic system. rsc.org A key feature of indole chemistry is tautomerism, a form of structural isomerism where isomers readily interconvert through the migration of a proton. orgsyn.org Indole can exist in three tautomeric forms: 1H-indole, 2H-indole, and 3H-indole. rsc.org
The 1H-indole form, where the nitrogen atom of the pyrrole ring bears a hydrogen, is the most stable and common tautomer. The 3H-indole tautomer, also known as indolenine, features a proton shift from the nitrogen (position 1) to the carbon at position 3. This disrupts the aromaticity of the pyrrole ring, making the 3H-tautomer significantly less stable than the 1H form. msu.edu Despite its lower stability, 3H-indole is not merely a theoretical curiosity; it can be synthesized and exists as a crucial intermediate in certain chemical reactions, such as the Fischer indole synthesis. msu.edunih.gov The Fischer method, developed in 1883, remains a cornerstone for preparing substituted indoles and can be adapted to yield 3H-indoles (indolenines). omicsonline.orgnih.gov
The specific compound of interest, 2-Phenyl-3H-indole-7-carboxylic acid , incorporates this less common but mechanistically important 3H-indole tautomeric form. This structural feature distinguishes it from the vast majority of studied indole derivatives, which are based on the 1H-indole scaffold.
Table 1: Tautomeric Forms of Indole
| Tautomer | IUPAC Name | Key Structural Feature | Aromaticity | Relative Stability |
| 1H-Indole | 1H-Indole | N-H bond at position 1 | Aromatic | High |
| 2H-Indole | 2H-Indole | C-H bond at position 2, N has double bond | Non-Aromatic | Low |
| 3H-Indole | 3H-Indole (Indolenine) | C-H bond at position 3, N has double bond | Non-Aromatic | Low |
Overview of 2-Phenylindole (B188600) Scaffolds in Synthetic and Medicinal Chemistry
The substitution of a phenyl group at the 2-position of the indole ring creates the 2-phenylindole scaffold, a structure recognized for its potent and diverse biological activities. omicsonline.orgrsc.org This scaffold is a prominent privileged structure in drug discovery, with derivatives showing significant therapeutic potential across multiple disease areas. omicsonline.orgrsc.org
Research has extensively demonstrated the value of the 2-phenylindole core. For example, various derivatives have been shown to possess powerful anticancer properties, acting as inhibitors of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells. omicsonline.orgomicsonline.org Others have been identified as potent and selective inhibitors of the COX-2 enzyme, which is a key target for anti-inflammatory drugs. nih.gov The biological activity of this scaffold extends to antimicrobial, antimalarial, and anti-tuberculosis applications. omicsonline.orgomicsonline.org
The synthetic versatility of the 2-phenylindole framework allows for extensive functionalization at various positions on the indole ring, enabling medicinal chemists to fine-tune the molecule's properties to enhance efficacy and selectivity for specific biological targets. nih.govrsc.org The presence of the phenyl group at position 2 has been shown to be essential for certain activities, likely contributing to crucial hydrophobic interactions within target proteins. nih.gov
Rationale for Dedicated Research on this compound
Despite the extensive investigation into 1H-indole and 2-phenyl-1H-indole derivatives, a significant gap exists in the scientific literature regarding the specific compound This compound . This specific combination of a 2-phenyl group, a 7-carboxylic acid moiety, and the rare 3H-indole tautomeric form makes it a unique and scientifically intriguing target.
The rationale for dedicated research is built on the potential for novel properties arising from its unique structure:
Unique Stereochemistry and Reactivity: The 3H-indole (indolenine) core renders the C3 carbon sp3-hybridized, creating a stereocenter. This introduces three-dimensionality not present in planar 1H-indoles, which could lead to novel biological interactions. Furthermore, the imine functionality of the 3H-indole offers different reactive pathways compared to the aromatic pyrrole of 1H-indoles.
Modulation of Biological Activity: The carboxylic acid group at position 7 (-COOH) is a strong hydrogen-bonding group and can exist as a charged carboxylate anion. This group is known to act as a metal-chelating moiety in enzyme active sites. nih.govrsc.org For instance, indole-2-carboxylic acid has been identified as a scaffold for HIV-1 integrase inhibitors by chelating magnesium ions in the enzyme's active site. nih.govrsc.org Placing this functional group at the 7-position of a 2-phenyl-3H-indole could lead to new classes of enzyme inhibitors or receptor modulators.
Exploring Uncharted Chemical Space: The synthesis and characterization of this compound would expand the known chemical space of indole derivatives. The physical and biological properties of this compound are currently undocumented. Investigating its synthesis, stability, and potential bioactivities could uncover novel therapeutic leads or chemical tools.
Given the proven therapeutic importance of the 2-phenylindole scaffold and the unique structural features of the 3H-indole tautomer and the 7-carboxylic acid group, this specific molecule represents a compelling target for synthetic and medicinal chemistry research.
Table 2: Properties of Related Indole Scaffolds
| Compound/Scaffold | Key Structural Features | Known Biological Relevance/Application | Reference |
| Indole-2-carboxylic acid | Carboxylic acid at C2 | Scaffold for HIV-1 integrase inhibitors (metal chelation) | nih.govrsc.org |
| Indole-3-carboxylic acid | Carboxylic acid at C3 | Naturally occurring metabolite | hmdb.canih.gov |
| 2-Phenyl-1H-indole | Phenyl group at C2 | Anticancer, anti-inflammatory (COX-2 inhibition), antimicrobial | nih.govomicsonline.orgomicsonline.org |
| 3H-Indole (Indolenine) | Non-aromatic tautomer | Reactive intermediate in Fischer indole synthesis | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C15H11NO2 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-phenyl-3H-indole-7-carboxylic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |
InChI Key |
BNIZZBJWPXZSHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)O)N=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 2 Phenyl 3h Indole 7 Carboxylic Acid
Transformations Involving the Carboxylic Acid Moiety at C7
The carboxylic acid group is a cornerstone of the molecule's reactivity, allowing for a variety of modifications to the carbonyl carbon.
Formation of Esters and Amides
The conversion of the carboxylic acid group into esters and amides represents a fundamental class of reactions for this compound. These transformations are crucial for modulating the molecule's physical and biological properties.
Esterification: The most common method for ester formation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, often requiring the use of excess alcohol to shift the equilibrium towards the product. masterorganicchemistry.com The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com
Amidation: Amides are generally synthesized from the corresponding carboxylic acid by reaction with an amine. Direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. khanacademy.orgyoutube.com More commonly, the carboxylic acid is first activated. One approach is the use of coupling reagents. Another is the conversion to a more reactive derivative like an acid chloride or an ester, which then readily reacts with an amine to form the amide. libretexts.orgchemicalbook.com Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to facilitate the direct amidation of carboxylic acids with amines under milder conditions. acs.org
Table 1: Synthesis of Esters and Amides from 2-Phenyl-3H-indole-7-carboxylic Acid
| Derivative | Reagents and Conditions | General Reaction |
|---|---|---|
| Esters | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | R-COOH + R'-OH ⇌ R-COOR' + H₂O |
| Amides (Direct) | Amine (R'R''NH), High Temperature | R-COOH + R'R''NH → R-CONR'R'' + H₂O |
Decarboxylation Reactions and Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can be a challenging transformation for aromatic and heteroaromatic carboxylic acids. Unlike β-keto acids, which undergo decarboxylation readily upon heating via a cyclic six-membered transition state, simple carboxylic acids require more forceful conditions. masterorganicchemistry.com
For heterocyclic carboxylic acids like this compound, decarboxylation typically necessitates high temperatures, often in the range of 85-150 °C, and may be facilitated by the use of a catalyst in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF). google.com The mechanism involves the protonation of the aromatic ring followed by the cleavage of the carbon-carboxyl bond, releasing CO₂. The stability of the resulting carbanion intermediate is a key factor in the reaction's feasibility.
Conversion to other Carbonyl Derivatives (e.g., acyl chlorides, ketones)
The carboxylic acid can be converted into other highly useful carbonyl derivatives, which serve as versatile intermediates in organic synthesis.
Acyl Chlorides: Acyl chlorides are significantly more reactive than their parent carboxylic acids. They are commonly prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). chemguide.co.uklibretexts.org The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. chemguide.co.ukyoutube.com The mechanism involves the conversion of the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. libretexts.orgyoutube.com
Ketones: The synthesis of ketones from carboxylic acids can be achieved through several methods. A classical approach involves the reaction of the carboxylic acid with two equivalents of an organolithium reagent. The first equivalent deprotonates the acid, and the second adds to the carboxylate, forming a stable dianionic tetrahedral intermediate that is hydrolyzed to the ketone upon workup. chemistrysteps.com Alternatively, the carboxylic acid can be converted to a Weinreb amide (N-methoxy-N-methylamide). This intermediate reacts with Grignard or organolithium reagents to produce a stable chelated intermediate that yields a ketone upon acidic workup, preventing over-addition to form a tertiary alcohol. chemistrysteps.com More recent methods involve photoredox or nickel catalysis to couple carboxylic acids directly with organohalides. nih.gov
Reactivity at the Indole (B1671886) Nitrogen (N1)
The indole nitrogen possesses a lone pair of electrons and an acidic proton, making it a site for both alkylation and acylation reactions, as well as metallation.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The introduction of an alkyl group onto the indole nitrogen is a common modification. This is typically accomplished by first deprotonating the N-H bond with a base to form an indole anion, which then acts as a nucleophile and attacks an alkylating agent, such as an alkyl halide. google.com Bases like sodium hydride (NaH) are often employed. Catalytic methods using bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) with alkylating agents such as dimethyl carbonate have also been developed for milder N-alkylation. google.com Iron-catalyzed N-alkylation of the corresponding indoline (B122111) followed by oxidation is another strategy to achieve N-alkylated indoles. nih.gov
N-Acylation: The indole nitrogen can also be acylated. This reaction can be performed using acylating agents like acid chlorides in the presence of a base. clockss.org A direct N-acylation with a carboxylic acid is also possible in the presence of boric acid, which acts as a catalyst, offering a more economical method. clockss.org
Table 2: Reactions at the Indole Nitrogen of this compound
| Reaction | Reagents and Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH) in DMF | N-Alkyl indole |
| N-Acylation | Acyl chloride (R-COCl), Base | N-Acyl indole |
| N-Acylation (Direct) | Carboxylic acid (R-COOH), Boric acid, Heat | N-Acyl indole |
Formation of N-Metallated Indole Derivatives
The formation of an N-metallated indole is often the initial step in N-functionalization reactions. The indole N-H proton is weakly acidic and can be removed by a sufficiently strong base. Common bases used for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or organometallic reagents like Grignard reagents (RMgX) or organolithiums (RLi). clockss.org The resulting N-metallated indole, for instance, the sodio or Grignard derivative, is a potent nucleophile. clockss.org This increased nucleophilicity at the nitrogen atom facilitates subsequent reactions, such as the N-alkylation and N-acylation described previously. The choice of base and reaction conditions can influence the regioselectivity of further reactions, particularly in cases where C3-acylation might compete with N-acylation. clockss.org
The reactivity of the indole nucleus in this compound is dictated by the electron-rich nature of the pyrrole (B145914) ring and the electronic and steric influences of the substituents at the C2 and C7 positions.
Electrophilic and Nucleophilic Reactions on the Indole Ring System
The indole ring is generally susceptible to electrophilic attack, with the C3 position being the most nucleophilic and thus the primary site of reaction. However, in the case of this compound, the substitution pattern significantly alters this reactivity profile.
The 2-phenyl group at the C2 position exerts a notable steric hindrance, which can impede the approach of electrophiles to the C3 position. While electronic effects of the phenyl group are relatively modest, its bulkiness can redirect electrophilic attack to other positions on the indole ring.
For nucleophilic reactions , the indole ring itself is generally not reactive unless activated by strong electron-withdrawing groups or under specific reaction conditions. The carboxylic acid group at C7 can undergo typical nucleophilic acyl substitution reactions. masterorganicchemistry.com For instance, it can be converted to esters, amides, or acid chlorides. The indole nitrogen can also act as a nucleophile in certain reactions, such as N-alkylation. nih.gov
The regioselectivity of reactions on substituted indoles is a subject of extensive research, with ligand-controlled methodologies being developed to direct functionalization to either the C2 or C3 position in unsubstituted indoles. nih.govrsc.org In the case of this compound, the inherent substitution pattern provides a strong bias.
Table 1: Predicted Regioselectivity of Reactions on this compound
| Reaction Type | Preferred Position(s) | Influencing Factors |
| Electrophilic Substitution | C3 (if sterically accessible), potentially C4 or C6 under forcing conditions | Steric hindrance from the C2-phenyl group. Deactivation of the carbocyclic ring by the C7-carboxylic acid group. |
| Nucleophilic Acyl Substitution | C7 (on the carboxylic acid) | Reactivity of the carboxylic acid functional group. masterorganicchemistry.com |
| N-Alkylation/N-Acylation | N1 | Nucleophilicity of the indole nitrogen. nih.gov |
Oligomerization and Dimerization Pathways of Indole Derivatives
Indole and its derivatives are known to undergo oligomerization and dimerization, particularly under acidic conditions. nih.gov These reactions often proceed through electrophilic attack of one indole molecule on another. For 2-phenyl-indole derivatives, dimerization can occur through various pathways. For instance, copper-catalyzed oxidative dimerization of 2-aryl indoles can lead to the formation of C2-tetrasubstituted indolin-3-ones. rsc.orgrsc.org
Acid-catalyzed dimerization of indoles typically involves the protonation of one indole molecule to form a reactive electrophile, which is then attacked by a second indole molecule at the C3 position. In the case of this compound, steric hindrance at C2 might influence the structure of the resulting dimers or oligomers. Dimerization of indole derivatives can also occur through other mechanisms, such as radical anion chain reactions. acs.org The formation of bisindole alkaloids, which are dimers of indole derivatives, occurs through various biological reactions including Mannich reactions, Michael additions, and oxidative coupling. wikipedia.org
Oxidative and Reductive Transformations of the Indole Nucleus
Selective Reduction to Indolines
The reduction of the indole nucleus to the corresponding indoline (2,3-dihydroindole) is a common transformation. Various methods have been developed for this purpose. For indole-2-carboxylic acids, selective reduction to indoline-2-carboxylic acids can be achieved using dissolving metal reductions, such as with sodium or lithium in liquid ammonia (B1221849). google.com Another approach involves the use of borane (B79455) reagents in the presence of trifluoroacetic acid, which has been shown to be effective for the reduction of various indole compounds to their corresponding indolines. google.com The reduction of 2-phenylindole (B188600) has been accomplished using sodium cyanoborohydride in acetic acid. nih.gov These methods are generally applicable and could likely be adapted for the selective reduction of this compound to 2-phenylindoline-7-carboxylic acid.
Table 2: Selected Methods for the Reduction of Indoles to Indolines
| Reagent System | Substrate Example | Reference |
| Lithium/Sodium in liquid ammonia | Indole-2-carboxylic acid | google.com |
| Borane-THF complex / Trifluoroacetic acid | Indole compounds | google.com |
| Sodium cyanoborohydride / Acetic acid | 2-Phenylindole | nih.gov |
| Pd(OH)₂/C, Polymethylhydrosiloxane | N-(tert-butoxycarbonyl)indoles | researchgate.net |
Oxidative Cleavage Reactions
The indole ring can undergo oxidative cleavage under various conditions, leading to the formation of different products depending on the oxidant and reaction conditions. Ozonolysis is a classic method for the oxidative cleavage of the C2-C3 double bond of the indole ring. More recent methods involve the use of other oxidizing agents. For instance, the oxidative cleavage of vicinal diols to carboxylic acids can be achieved using reagents like 2-chloroanthraquinone (B1664062) with photoirradiation. organic-chemistry.org While not directly targeting the indole ring, such methods could be relevant if the indole were first dihydroxylated. The oxidative cleavage of unsaturated carboxylic acids can also be performed using mild oxidizing agents. google.com In the context of this compound, strong oxidation would likely lead to the degradation of the indole nucleus, potentially cleaving the pyrrole ring to yield derivatives of anthranilic acid.
Rearrangement Reactions and Skeletal Modifications
Indole derivatives can participate in a variety of rearrangement reactions, leading to significant skeletal modifications. Under certain conditions, 2-phenylindoxyls can be formed from 3-acetoxy-2-phenylindole precursors through an acid-catalyzed reaction. arkat-usa.org
The Baeyer-Villiger rearrangement, which involves the oxidation of a ketone to an ester or lactone, is a potential pathway for skeletal modification if a suitable ketone precursor derived from this compound is available. libretexts.org Another well-known rearrangement is the pinacol (B44631) rearrangement, which involves the transformation of a 1,2-diol to a ketone or aldehyde. msu.edu While not directly applicable to the starting material, these rearrangements could be employed on derivatized forms of this compound to access novel molecular scaffolds.
Spectroscopic and Advanced Structural Characterization of 2 Phenyl 3h Indole 7 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2-Phenyl-3H-indole-7-carboxylic acid, the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, would provide a complete picture of its molecular structure.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the indole (B1671886) core, the phenyl substituent, and the carboxylic acid group. The chemical shifts are influenced by the electronic environment of each proton. The 3H-indole tautomer is characterized by an sp³-hybridized carbon at the C3 position, which would significantly alter the spectrum compared to the more common 1H-indole tautomer.
Predicted ¹H NMR chemical shifts and coupling constants are presented in the table below. The protons of the indole ring (H4, H5, and H6) are expected to form a coupled system, with their chemical shifts influenced by the electron-withdrawing carboxylic acid group at C7. The protons of the phenyl ring will also show characteristic coupling patterns. The signal for the C3 proton is anticipated to be a singlet, given the absence of adjacent protons. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H3 | ~ 4.5 - 5.0 | s | - |
| H4 | ~ 7.2 - 7.4 | d | J = 7-8 |
| H5 | ~ 7.0 - 7.2 | t | J = 7-8 |
| H6 | ~ 7.5 - 7.7 | d | J = 7-8 |
| Phenyl H (ortho) | ~ 7.8 - 8.0 | d | J = 7-8 |
| Phenyl H (meta) | ~ 7.4 - 7.6 | t | J = 7-8 |
| Phenyl H (para) | ~ 7.3 - 7.5 | t | J = 7-8 |
| COOH | ~ 12.0 - 13.0 | br s | - |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are predicted based on the known effects of the phenyl and carboxylic acid substituents on the indole ring. A key feature would be the upfield shift of the C3 carbon due to its sp³ hybridization, compared to the sp² hybridized C3 in the 1H-tautomer. The C2 carbon, being part of an imine-like C=N bond, is expected to be significantly downfield. The carbonyl carbon of the carboxylic acid will also have a characteristic downfield chemical shift.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | ~ 170 - 175 |
| C3 | ~ 50 - 55 |
| C3a | ~ 140 - 145 |
| C4 | ~ 120 - 125 |
| C5 | ~ 125 - 130 |
| C6 | ~ 128 - 132 |
| C7 | ~ 130 - 135 |
| C7a | ~ 150 - 155 |
| COOH | ~ 165 - 170 |
| Phenyl C (ipso) | ~ 135 - 140 |
| Phenyl C (ortho) | ~ 128 - 132 |
| Phenyl C (meta) | ~ 129 - 133 |
| Phenyl C (para) | ~ 130 - 135 |
Two-dimensional (2D) NMR experiments would be crucial for the definitive assignment of the ¹H and ¹³C NMR spectra and for confirming the structure of this compound. researchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between H4, H5, and H6 on the indole ring, and among the protons of the phenyl ring. The absence of a COSY correlation for the H3 proton would confirm it as a singlet.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include those from the H3 proton to C2, C3a, and the ipso-carbon of the phenyl ring, which would be vital in confirming the 2-phenyl-3H-indole core structure. Correlations from H6 to the carboxylic carbon would confirm the C7 position of this group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY correlation between the H3 proton and the ortho-protons of the phenyl ring would provide further evidence for the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This would allow for the calculation of its elemental formula, C₁₅H₁₁NO₂, confirming its identity. The expected exact mass would be approximately 237.07898 g/mol .
The mass spectrum of this compound under electron ionization (EI) is expected to show a series of characteristic fragment ions. The fragmentation pattern would provide valuable information for structural elucidation. libretexts.org
A plausible fragmentation pathway would involve:
Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to an [M-17]⁺ ion. libretexts.org
Loss of a carboxyl group (•COOH): Another characteristic fragmentation of carboxylic acids, resulting in an [M-45]⁺ ion. libretexts.org
Loss of CO₂: Decarboxylation to give an [M-44]⁺ ion.
Cleavage of the phenyl group: Loss of a phenyl radical (•C₆H₅) to yield an [M-77]⁺ ion.
Fragmentation of the indole ring: The indole core can undergo characteristic cleavages, such as the loss of HCN, to produce further fragment ions. scirp.org
The relative abundances of these fragment ions would help to piece together the structure of the parent molecule.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable insights into the functional groups and molecular structure of a compound. For this compound, the vibrational spectra would be dominated by contributions from the indole ring, the phenyl substituent, and the carboxylic acid moiety.
The FT-IR and FT-Raman spectra of this compound are expected to exhibit characteristic bands for the N-H and O-H stretching, C=O stretching of the carboxylic acid, and various vibrations of the aromatic rings. The positions of these bands can be influenced by hydrogen bonding.
N-H and O-H Stretching: The indole N-H stretching vibration typically appears as a sharp band in the region of 3400-3500 cm⁻¹. In the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another can lead to a broadening and shifting of this band to a lower wavenumber. The O-H stretching of the carboxylic acid is expected to be a very broad band in the 2500-3300 cm⁻¹ region, which is characteristic of the dimeric hydrogen-bonded form of carboxylic acids.
C=O Stretching: The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, prominent band. In a monomeric state (in a very dilute solution in a non-polar solvent), this band would appear around 1760 cm⁻¹. However, due to strong intermolecular hydrogen bonding forming a cyclic dimer, the C=O stretching band is typically observed at a lower frequency, in the range of 1680-1710 cm⁻¹.
Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations from both the phenyl and indole rings are expected in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings typically give rise to a group of bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration of the indole ring is expected to appear in the 1300-1100 cm⁻¹ range. chemicalbook.com
The following table summarizes the expected characteristic FT-IR and FT-Raman vibrational frequencies for this compound based on the analysis of related compounds.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Type of Vibration |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| N-H (Indole) | 3400-3500 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C=O (Carboxylic Acid) | 1680-1710 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-N (Indole) | 1300-1100 | Stretching |
| O-H (Carboxylic Acid) | 920 (broad) | Out-of-plane bending |
The rotational freedom of the phenyl group at the 2-position of the indole ring can give rise to different conformers. The specific orientation of the phenyl ring relative to the indole plane could potentially be discerned from subtle shifts in the vibrational frequencies of the C-H out-of-plane bending modes of the phenyl and indole rings. However, without experimental data and detailed computational analysis, pinpointing specific conformers from vibrational spectra alone is challenging.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions arising from the π-electron system of the conjugated indole and phenyl rings.
The primary chromophore in this compound is the 2-phenylindole (B188600) system. Indole itself exhibits two main absorption bands, a stronger band around 260-290 nm (¹Lₐ transition) and a weaker, longer-wavelength band around 290-300 nm (¹Lₑ transition). The presence of the phenyl group at the 2-position extends the conjugation, which is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. For instance, 2-phenylindole in solution shows a strong fluorescence with a maximum at 370 nm. scilit.com
The carboxylic acid group at the 7-position is an auxochrome and is expected to have a modest effect on the absorption spectrum, likely causing a slight red shift of the absorption maxima.
The position and nature of substituents on the indole and phenyl rings can significantly influence the electronic transitions.
Electron-donating groups (e.g., -OH, -OCH₃) on either the indole or phenyl ring would likely cause a further bathochromic shift and an increase in the molar absorptivity.
Electron-withdrawing groups (e.g., -NO₂, -CN) would also be expected to cause a red shift, particularly if they are in a position to extend the conjugation of the π-system.
The solvent environment also plays a crucial role. In polar solvents, the absorption bands may shift due to solvatochromic effects, reflecting changes in the dipole moment of the molecule upon electronic excitation.
X-ray Crystallography for Solid-State Structure Determination (if applicable)
While no specific X-ray crystal structure for this compound has been reported, the solid-state structure can be predicted based on the known crystal structures of related indole carboxylic acids. researchgate.net
In the solid state, it is highly probable that this compound molecules would form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. This is a very common and stable arrangement for carboxylic acids in the crystalline state.
Computational Chemistry and Molecular Modeling of 2 Phenyl 3h Indole 7 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or an approximation of it, for a given molecular system.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For a molecule like 2-Phenyl-3H-indole-7-carboxylic acid, a DFT study would typically begin with geometry optimization. This process identifies the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface.
Once the geometry is optimized, further DFT calculations can elucidate the electronic structure. This includes analyzing the distribution of electrons within the molecule, which is key to understanding its reactivity and intermolecular interactions. While general principles of DFT are well-established, specific findings from such analyses on this compound have not been located in the existing scientific literature.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. These theoretical predictions can be compared with experimental spectra to confirm the structure of a compound or to interpret complex spectral data.
NMR (Nuclear Magnetic Resonance): Calculations can predict the chemical shifts of ¹H and ¹³C atoms. For this compound, this would involve calculating the magnetic shielding around each nucleus, which is then converted to a chemical shift value.
IR (Infrared): Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each peak in the calculated spectrum corresponds to a specific vibrational mode, such as the stretching of C=O, N-H, or O-H bonds.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is often used to predict the electronic transitions that give rise to UV-Vis absorption. This would provide information on the wavelengths of maximum absorption (λmax) for this compound.
Currently, there are no published studies providing these predicted spectroscopic parameters for this compound.
Analysis of Molecular Orbitals, Charge Distribution, and Electrostatic Potential
The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy and shape of these frontier orbitals indicate where the molecule is likely to act as an electron donor or acceptor.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information helps to identify electrophilic and nucleophilic sites within the this compound structure.
The molecular electrostatic potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. It provides a guide to the regions that are rich or poor in electrons, which is useful for predicting how the molecule will interact with other charged or polar species. Detailed analyses of the molecular orbitals, charge distribution, and electrostatic potential for this compound are not available in the current body of scientific literature.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. This includes conformational changes and interactions with solvent molecules.
Conformational Analysis and Tautomeric Equilibria in Solution
This compound has several rotatable bonds, such as the bond connecting the phenyl group to the indole (B1671886) ring. This allows for different spatial arrangements, or conformations, of the molecule. MD simulations can explore the potential energy landscape of these conformations and determine their relative stabilities in a solution.
Furthermore, the "3H-indole" nomenclature suggests the presence of a proton on the nitrogen at position 3, but tautomerism is common in such systems. Tautomers are isomers that differ in the position of a proton and a double bond. For this molecule, the proton on the indole nitrogen could potentially migrate. MD simulations, particularly those combined with quantum mechanical methods (QM/MM), could be used to investigate the equilibrium between different tautomeric forms in solution. However, no such specific studies on the conformational analysis or tautomeric equilibria of this compound have been published.
Solvent Effects on Molecular Properties
The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations are an excellent tool for studying these solvent effects. By simulating this compound in a box of explicit solvent molecules (e.g., water, DMSO), one can observe how the solvent molecules arrange themselves around the solute and how this affects its conformation and electronic properties.
Implicit solvent models can also be used in conjunction with quantum chemical calculations to estimate the impact of the solvent on properties like UV-Vis spectra or tautomeric stability. At present, there is no published research detailing the results of molecular dynamics simulations on the solvent effects for this compound.
In Silico Docking Studies
In silico docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. While specific docking studies on this compound are not extensively reported in publicly available literature, the methodology and expected outcomes can be inferred from studies on closely related indole derivatives.
For instance, research on other indole-carboxylic acid derivatives often employs software suites like Schrödinger or SYBYL to perform docking simulations. fishersci.ca The process typically involves preparing the three-dimensional structure of the ligand and the target protein. The protein structure is often obtained from a repository like the Protein Data Bank (PDB) and prepared using tools such as the Protein Preparation Wizard, which corrects bond orders, adds hydrogen atoms, and optimizes the structure. nih.gov The ligand, this compound, would be sketched and its energy minimized to find its most stable conformation.
The primary goal of a docking study is to predict the binding mode of the ligand within the active site of a protein. For this compound, the indole scaffold, the phenyl ring at the 2-position, and the carboxylic acid at the 7-position would each play a role in determining its orientation.
Based on studies of similar compounds, potential biological targets for this molecule could include enzymes such as kinases, integrases, or demethylases. drugbank.comnih.gov For example, in a study on 2-phenyl indole derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase, a binding energy of -7 kcal/mol was considered strong. drugbank.com It is plausible that this compound could exhibit similar binding affinities with relevant protein targets.
The predicted binding mode would likely show the planar indole ring system positioned within a hydrophobic pocket of the active site. The phenyl group at the C2 position would likely form additional hydrophobic or pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The carboxylic acid group at the C7 position is predicted to be a key interaction point, forming hydrogen bonds or ionic interactions with polar or charged residues such as arginine, lysine (B10760008), or serine in the active site.
A hypothetical docking prediction might look like the following:
| Interaction Type | Ligand Moiety | Potential Interacting Residues |
| Hydrogen Bonding | Carboxylic acid (C7) | Arginine, Lysine, Serine |
| Pi-Stacking | Indole ring, Phenyl ring (C2) | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic | Phenyl ring (C2) | Leucine, Valine, Isoleucine |
| Van der Waals | Entire molecule | Various active site residues |
The stability of the ligand-protein complex is determined by the sum of all intermolecular interactions. For this compound, several key interactions would be analyzed:
Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It would be expected to form crucial hydrogen bonds with the protein's backbone or side-chain residues, anchoring the ligand in the active site. The nitrogen atom of the indole ring can also act as a hydrogen bond donor.
Hydrophobic Interactions: The phenyl group and the indole ring are hydrophobic and would likely interact favorably with nonpolar regions of the protein's binding pocket.
Pi-Pi Stacking: The aromatic nature of both the indole and phenyl rings allows for pi-pi stacking interactions with the aromatic side chains of amino acids.
Ionic Interactions: At physiological pH, the carboxylic acid group would be deprotonated, carrying a negative charge. This could lead to strong ionic interactions (salt bridges) with positively charged amino acid residues like lysine or arginine.
In studies of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, the indole core and the carboxyl group were found to chelate with two magnesium ions in the active site. nih.gov This suggests that this compound could also interact with metalloenzymes, where the carboxylic acid and the indole nitrogen could coordinate with a metal cofactor.
Structure-Property Relationship (SPR) Studies
Structure-Property Relationship (SPR) studies aim to understand how the chemical structure of a molecule influences its physicochemical properties. For this compound, key properties include its acidity (pKa), lipophilicity (logP), and solubility. These properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
The replacement of a carboxylic acid with other functional groups, known as isosteres, is a common strategy in medicinal chemistry to modulate these properties. nih.govnih.gov The carboxylic acid moiety in this compound significantly influences its properties. It generally imparts high water solubility but can also lead to rapid metabolism. nih.govnih.gov
The table below summarizes the predicted influence of the key structural features of this compound on its properties:
| Structural Feature | Influence on Properties |
| Indole Scaffold | Provides a rigid, aromatic core that can participate in various non-covalent interactions. It is a common motif in many biologically active compounds. |
| Phenyl Group at C2 | Increases lipophilicity (logP) and the potential for hydrophobic and pi-stacking interactions. It can also influence the electronic properties of the indole ring. |
| Carboxylic Acid at C7 | Increases acidity and water solubility. It is a key site for hydrogen bonding and ionic interactions. Its position at C7 may affect the overall conformation and interaction profile compared to other isomers. |
Systematic studies on phenylpropionic acid derivatives have shown that the acidity (pKa) of the carboxylic acid and its isosteres can span a wide range, significantly impacting properties like protein binding and cell permeability. nih.govnih.gov For this compound, the electronic effects of the phenyl group and the position of the carboxylic acid on the benzene (B151609) ring of the indole would determine its specific pKa value.
Mechanistic Investigations of Reactions Involving 2 Phenyl 3h Indole 7 Carboxylic Acid
Elucidation of Reaction Pathways for Synthetic Transformations.rug.nl
The synthesis of complex molecules from simpler, readily available starting materials is a cornerstone of organic chemistry. For derivatives related to the 2-phenyl-indole-7-carboxylic acid core, several reaction pathways have been proposed, often involving multi-component reactions or metal-catalyzed cyclizations.
A prominent synthetic route involves a Ugi four-component reaction utilizing an indole-carboxylic acid, an aniline (B41778), an aldehyde, and an isocyanide, followed by a palladium-catalyzed intramolecular cyclization. rug.nl The proposed mechanism for this transformation proceeds through several key intermediates. Initially, the aldehyde and aniline react to form a Schiff base, which is then protonated. The isocyanide adds to the activated Schiff base, followed by the nucleophilic attack of the indole-carboxylic acid anion to form the Ugi adduct, intermediate A. This adduct then undergoes cyclization. A proposed pathway for a related Pd-catalyzed cyclization suggests the formation of an initial intermediate (B) which converts to intermediate C via nucleophilic addition. rug.nl Subsequently, intermediate C undergoes a 1,2-acyl migration to yield intermediate D, which, after protonation and oxidative aromatization, affords the final product. rug.nl
Another significant reaction pathway is the rhodium-catalyzed oxidative annulation of 2-phenylindoles with alkenes. nih.gov Mechanistic studies suggest that this process involves the formation of a rhodacycle intermediate after an initial C-H bond activation at the phenyl group. This is followed by migratory insertion of the alkene and subsequent reductive elimination. An intramolecular aza-Michael reaction of the C-H olefinated product is a key step facilitated by additives. nih.gov
Furthermore, gold-catalyzed reactions have been employed, which are proposed to proceed via unique intermediates. For instance, the synthesis of certain frameworks from ortho-propynol phenyl azides is believed to involve β-hydroxy-α-imino gold carbene intermediates. researchgate.net In other cases, such as the annulation of 2-indolylmethanols with propargylic alcohols, the reaction is thought to proceed through a Friedel–Crafts-type allenylation followed by a 5-exo-annulation cascade. researchgate.net
Classic synthetic methods like the Fischer indole (B1671886) synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, and the Dieckmann cyclization of diesters, are also fundamental pathways for forming the core indole structure. nih.govconsensus.app
While various reaction pathways and intermediates have been proposed based on product analysis and theoretical studies, detailed kinetic studies and reaction order determinations for the synthesis of 2-Phenyl-3H-indole-7-carboxylic acid are not extensively detailed in the reviewed literature. Such studies would be necessary to provide quantitative data on reaction rates and the concentration dependencies of reactants and catalysts, further solidifying the proposed mechanisms.
Role of Catalysts and Reagents in Directed Reactions.rug.nlnih.gov
Catalysts and reagents are pivotal in directing the outcome of reactions, controlling selectivity, and improving yields. In the synthesis of heterocyclic systems related to 2-phenyl-indole-7-carboxylic acid, a variety of catalysts and reagents play critical roles.
Palladium catalysts, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), are instrumental in mediating C-H functionalization and cross-dehydrogenative coupling (CDC) reactions. rug.nl These catalysts facilitate the intramolecular cyclization of Ugi adducts to form complex polyheterocyclic structures. rug.nl
Rhodium complexes, like [Cp*RhCl₂]₂, are effective for oxidative annulation reactions. nih.gov In these systems, an oxidant is required to close the catalytic cycle. While stoichiometric oxidants like Cu(OAc)₂ are common, the use of molecular oxygen (O₂) as the sole oxidant represents a more sustainable approach. nih.gov The efficiency of this aerobic oxidation is significantly enhanced by the addition of a quaternary ammonium (B1175870) salt, such as n-Bu₄NOAc, which is proposed to promote the reoxidation of Rh(I) to the active Rh(III) species. nih.gov
Lewis acids and Brønsted acids are also crucial. Scandium(III) triflate (Sc(OTf)₃) has been shown to catalyze the (3+2) annulation of 2-indolylmethanols with propargylic alcohols. researchgate.net In other syntheses, strong acids like polyphosphoric acid (PPA) are used to promote cyclization reactions to form quinolinone structures from acyclic precursors. nih.gov
The table below summarizes the roles of selected catalysts and reagents in these transformations.
| Catalyst/Reagent | Class | Role in Reaction | Reference |
| Palladium(II) acetate | Transition Metal | Catalyzes intramolecular C(sp²)-H functionalization and cyclization. | rug.nl |
| [Cp*RhCl₂]₂ | Transition Metal | Catalyzes oxidative annulation of 2-phenylindoles with alkenes/alkynes. | nih.gov |
| Molecular Oxygen (O₂) | Oxidant | Acts as the terminal oxidant in rhodium-catalyzed aerobic C-H activation. | nih.gov |
| n-Bu₄NOAc | Quaternary Ammonium | Promotes aerobic reoxidation of Rh(I) to Rh(III) and facilitates intramolecular aza-Michael reaction. | nih.gov |
| Gold Complexes | Transition Metal | Catalyze intramolecular cyclization, potentially via α-imino gold carbene intermediates. | researchgate.net |
| Scandium(III) triflate | Lewis Acid | Catalyzes (3+2) annulation reactions, such as Friedel-Crafts-type allenylation. | researchgate.net |
| Polyphosphoric Acid (PPA) | Brønsted Acid | Promotes intramolecular cyclization via dehydration and condensation. | nih.gov |
Stereochemical Aspects of Reactions, if Asymmetric Synthesis is Involved.nih.gov
The control of stereochemistry is a primary objective in modern organic synthesis, particularly for the preparation of biologically active molecules. While many synthetic methods aim for high stereoselectivity, specific studies focusing on the asymmetric synthesis of this compound itself are not prominently featured in the surveyed literature. The synthesis of related quinolinone-7-carboxylic acids has been described, but these specific methods did not focus on creating chiral centers. nih.gov The development of enantioselective or diastereoselective variants of the metal-catalyzed reactions described would be a valuable future direction to access chiral, non-racemic indole derivatives.
Isotopic Labeling Studies to Confirm Proposed Mechanisms.rug.nlresearchgate.net
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms from reactants to products. However, within the scope of the reviewed research on reactions involving 2-phenyl-indole-7-carboxylic acid and its close analogs, specific studies employing isotopic labeling to confirm the proposed mechanisms were not identified. rug.nlresearchgate.net Such experiments, for example using deuterium, ¹³C, or ¹⁵N labeling, would provide definitive evidence for proposed intermediates and transition states, such as those suggested in the Ugi/palladium-catalyzed cyclization pathway. rug.nl
Structure Activity Relationship Sar Studies of 2 Phenyl 3h Indole 7 Carboxylic Acid Derivatives
Systematic Modification of the 2-Phenyl Group
The substituent on the 2-phenyl ring plays a pivotal role in modulating the biological activity of this class of compounds. Both the electronic nature and the physical size of the substituent, as well as its position on the phenyl ring, are determining factors.
The introduction of various functional groups onto the 2-phenyl ring has been shown to significantly affect biological outcomes, with both electronic and steric characteristics being influential.
Research into their potential as antioxidants has shown that the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), on the phenyl ring enhances antioxidant activity. omicsonline.org In contrast, studies on other targets like aromatase have found that a range of both electron-donating (e.g., -NMe2, -OMe) and electron-withdrawing (e.g., -F, -Cl, -Br) groups on the 2-phenyl ring did not lead to a significant increase in activity. nih.gov
Steric hindrance, particularly from substituents at the ortho- (C2') position of the phenyl ring, can be detrimental to activity. For instance, an ortho-substituent was found to cause a loss of quinone reductase 1 (QR1) induction activity, likely due to conformational changes imposed by the bulky group. nih.gov Similarly, increasing the number of halogen substituents on the phenyl ring, such as in 3',4'-dichloro or 3',4'-difluoro derivatives, was found to be detrimental to QR1 inductive activity when compared to their monosubstituted counterparts. nih.gov
| Compound Scaffold | Substituent on 2-Phenyl Ring | Key Finding | Reference |
|---|---|---|---|
| 2-Phenylindole (B188600) | Electron-donating groups (-OH, -OCH3) | Increased antioxidant activity. | omicsonline.org |
| 2-Arylindole | Various electron-donating or withdrawing groups | No significant increase in anti-aromatase activity observed. | nih.gov |
| 2-Arylindole | Ortho-substituents | Loss of QR1 induction activity due to steric effects. | nih.gov |
| 2-Arylindole | Multiple halogens (e.g., 3',4'-diCl) | Detrimental to QR1 induction activity compared to mono-halogenated analogs. | nih.gov |
The position of a substituent on the 2-phenyl ring can dramatically alter its effect on biological activity. Studies comparing isomers have revealed that a substituent's efficacy is highly dependent on its location (ortho, meta, or para).
For example, in the context of nitrite (B80452) production inhibition, a methyl group at the 2'-position (ortho) of the phenyl ring resulted in a compound with significantly more potent activity (IC50 = 2.8 µM) than the unsubstituted 2-phenylindole. nih.gov However, placing the methyl group at the 4'-position (para) rendered the compound essentially inactive. nih.gov
In studies on CB1 receptor allosteric modulators, the 4'-position was found to favor dialkylamino groups, while a chloro group was preferred at the 3'-position (meta). nih.gov Switching a dimethylamino group from the 4'- to the 3'-position led to a complete loss of activity, highlighting a strict positional requirement that may be related to steric tolerance within the receptor's binding pocket. nih.gov
| Target/Assay | Substituent & Position | Observed Activity | Reference |
|---|---|---|---|
| Nitrite Inhibition | 2'-Me | Potent activity (IC50 = 2.8 µM). | nih.gov |
| Nitrite Inhibition | 4'-Me | Inactive. | nih.gov |
| CB1 Receptor Modulation | 4'-(Dialkylamino) | Favorable for activity. | nih.gov |
| CB1 Receptor Modulation | 3'-Cl | Favorable for activity. | nih.gov |
| CB1 Receptor Modulation | 3'-(Dimethylamino) | Abolished activity. | nih.gov |
Systematic Modification of the Indole (B1671886) Ring System
Alterations to the indole core, including the introduction of substituents at various carbon positions and modifications at the indole nitrogen, are crucial for defining the biological profile of these molecules.
The C3 and C5 positions of the indole ring have been identified as key sites for substitution that can modulate activity.
Substitution at the C3-position is particularly significant. The introduction of groups like carboxaldehyde oxime and cyano at this position has been shown to produce potent inhibitory activities against nitrite production and NFκB. nih.gov The C3 position has also been noted as important for inducing apoptosis. researchgate.net
Substitutions at the C5-position of the indole ring tend to have a negative impact on certain activities. For instance, introducing a nitro (NO2), chloro (Cl), or bromo (Br) group at C5 resulted in a twofold loss in QR1 induction activity compared to the unsubstituted parent compound. nih.gov However, for other targets, such as the CB1 receptor, a chloro or fluoro group at the C5 position is a preferred structural feature. nih.gov This indicates that the effect of a C5 substituent is highly target-dependent.
| Indole Position | Substituent | Effect on Biological Activity | Reference |
|---|---|---|---|
| C3 | Carboxaldehyde oxime, Cyano | Strong nitrite and NFκB inhibitory activity. | nih.gov |
| C3 | Various | Considered important for apoptotic activity. | researchgate.net |
| C5 | -NO2, -Cl, -Br | Two-fold loss in QR1 induction activity. | nih.gov |
| C5 | -Cl, -F | Preferred for CB1 receptor modulation activity. | nih.gov |
The indole nitrogen (N1) is a critical interaction point, and its substitution status (unsubstituted N-H vs. N-alkylated/acylated) can be a decisive factor for biological activity.
For many biological targets, a free N-H group is essential. SAR studies on QR1 inductors revealed that N-alkylation of the indole nitrogen completely destroyed the activity, suggesting the N-H functionality is crucial for interaction with the target. nih.gov
Conversely, for other activities, N-substitution is beneficial. In the development of antitubercular agents, introducing a bulky aromatic group like phenyl at the N1 position resulted in more favorable activity against M. tuberculosis compared to hydrogen or smaller alkyl groups. nih.gov Similarly, indomethacin (B1671933) analogs with benzyl (B1604629) or benzoyl fragments at the N1 position have been synthesized and evaluated as anti-inflammatory agents. nih.gov Derivatives with an N-propargyl group or an N-Boc protecting group have also shown moderate inhibitory effects against nitrite production. nih.gov This demonstrates that the optimal substitution at the N1 position is highly dependent on the specific therapeutic target.
| Target/Activity | N1-Substituent | Effect on Activity | Reference |
|---|---|---|---|
| QR1 Induction | Alkylation (e.g., -CH3) | Destroyed activity. | nih.gov |
| Anti-TB Activity | Phenyl | Favorable for activity vs. H or alkyl. | nih.gov |
| Nitrite Inhibition | Propargyl, Boc | Moderate inhibitory activity. | nih.gov |
| Anti-inflammatory | Benzyl, Benzoyl | Synthesized for evaluation as active analogs. | nih.gov |
Systematic Modification of the 7-Carboxylic Acid Moiety
The carboxylic acid group at the C7 position is a defining feature of this scaffold, often acting as a critical anchor or chelating group within biological targets. While direct SAR studies on the 7-carboxylic acid of this specific scaffold are limited, data from analogous indole-2-carboxylic acid derivatives provide strong evidence for its importance.
In multiple studies, a free carboxylic acid has been found to be indispensable for biological activity. Research on indole-based AMPK activators revealed that the carboxylic acid group at C2 was crucial, and its conversion to an ester completely abolished activity. nih.gov A similar finding was reported for indole-2-carboxylic acid derivatives designed as HIV-1 integrase inhibitors; the free carboxyl group was essential for chelating metal ions in the enzyme's active site. rsc.org Esterification of this group impaired activity, which was only restored upon hydrolysis back to the carboxylic acid. rsc.org These findings strongly suggest that modifications to the carboxylic acid, such as converting it to an ester or an amide, would likely lead to a significant reduction or complete loss of activity for targets that rely on this acidic moiety for binding.
Isosteric Replacements for the Carboxylic Acid Group
Common isosteric replacements for the carboxylic acid moiety include tetrazoles and acyl sulfonamides.
Tetrazoles : The 1H-tetrazole ring is one of the most widely used carboxylic acid isosteres. cambridgemedchemconsulting.com It shares several important features with the carboxylic acid group, including a similar pKa (around 4.5-4.9), a planar structure, and the ability to act as a hydrogen bond donor and acceptor. drughunter.comcambridgemedchemconsulting.com Replacing a carboxylic acid with a tetrazole can mitigate the risk of forming reactive acyl glucuronide metabolites. cambridgemedchemconsulting.com A classic example is the angiotensin II receptor antagonist Losartan, where the substitution of a carboxylic acid with a tetrazole ring resulted in a tenfold increase in potency and improved bioavailability. drughunter.com
Acyl Sulfonamides : Acyl sulfonamides are also effective mimics of carboxylic acids. nih.gov While a simple sulfonamide is generally less acidic (pKa ~9-10) than a carboxylic acid, the addition of an adjacent acyl group increases the acidity, bringing the pKa into the 4-5 range, which is comparable to that of carboxylic acids. nih.gov This allows the acyl sulfonamide to effectively replicate the acidic character and interaction potential of the original carboxyl group.
Other Isosteres : Other groups, such as hydroxamic acids, squaric acids, and various acidic heterocycles like oxadiazolinones or 1-hydroxypyrazoles, have also been successfully employed as carboxylic acid surrogates, each offering a unique profile of acidity, polarity, and metabolic stability. nih.govcambridgemedchemconsulting.com
| Functional Group | Typical pKa | Geometry | Key Properties & Rationale for Use |
|---|---|---|---|
| Carboxylic Acid (-COOH) | ~4.5 | Planar | Forms strong ionic and hydrogen bonds; can have poor permeability and metabolic liabilities. nih.gov |
| 1H-Tetrazole | ~4.5 - 4.9 | Planar Aromatic | Closely mimics acidity and geometry of a carboxylate; metabolically more stable. drughunter.comcambridgemedchemconsulting.com |
| Acyl Sulfonamide (-CONHSO₂R) | ~4 - 5 | Non-planar | Acidity is comparable to carboxylic acids; offers different vector for substitution. nih.gov |
| Hydroxamic Acid (-CONHOH) | ~9 | Planar | Can chelate metal ions; typically less acidic than carboxylic acids. nih.gov |
Derivatization to Esters, Amides, and Other Functionalities and their Activity Impact
Modification of the carboxylic acid at the 7-position into esters, amides, or other functionalities is a fundamental strategy to probe the SAR and modulate the properties of the parent compound.
Esters : The conversion of the carboxylic acid to an ester (e.g., a methyl or ethyl ester) is a common synthetic step. nih.govrsc.org This derivatization neutralizes the acidic charge, which typically increases lipophilicity and may enhance membrane permeability. However, this change almost always disrupts or abolishes the critical ionic or hydrogen-bonding interactions that the carboxylate group makes with a target protein, often leading to a significant decrease or complete loss of biological activity. nih.gov In some contexts, esters can function as prodrugs, which are inactive until hydrolyzed back to the parent carboxylic acid in the body.
Amides : Synthesis of amide derivatives from the carboxylic acid introduces a new point of diversity for SAR studies. nih.govchemrxiv.org Unlike the simple removal of charge seen with esterification, the amide N-H group can act as a hydrogen bond donor, and substituents on the amide nitrogen can be varied to explore new binding interactions within a target's active site. researchgate.net Studies on related indole-2-carboxamides have shown that the biological activity is highly dependent on the nature of the amide substituent. For instance, the introduction of specific N-benzyl or N-phenethyl amide moieties has led to compounds with potent antiproliferative or enzyme inhibitory activity. nih.gov The conversion of the carboxylic acid to an amide can therefore fine-tune activity, improve selectivity, and alter the physicochemical profile of the molecule. chemrxiv.orgresearchgate.net
| Derivative Type | Example Structure Fragment | Typical Impact on Activity and Properties |
|---|---|---|
| Ester | -COOR (e.g., R=CH₃, C₂H₅) | Neutralizes charge, increases lipophilicity, may improve permeability. rsc.org Often loses key binding interactions, reducing activity unless it acts as a prodrug. nih.gov |
| Primary Amide | -CONH₂ | Neutralizes charge but retains H-bond donor/acceptor capacity. Can alter solubility and binding mode. |
| Secondary/Tertiary Amide | -CONHR, -CONR₂ | Introduces new substituents (R groups) that can form additional interactions with the target, potentially increasing potency or altering selectivity. nih.govresearchgate.net |
Conformational Requirements and Pharmacophore Models for Target Interaction
A pharmacophore model for a 2-phenyl-3H-indole-7-carboxylic acid derivative would define the essential three-dimensional arrangement of functional groups required for biological activity. Based on its structure and data from related indole inhibitors, a hypothetical pharmacophore would include several key features: rsc.orgnih.gov
An Anionic/Hydrogen Bond Acceptor Group : The deprotonated 7-carboxylate group is a critical feature, poised to form a strong ionic bond or salt bridge with a positively charged residue (like arginine or lysine) or chelate a metal cofactor (such as Mg²⁺) in an enzyme's active site. rsc.orgnih.gov
Aromatic/Hydrophobic Regions : The indole ring system and the 2-phenyl substituent provide two distinct, sizable aromatic surfaces. These are likely to engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) in the binding pocket. rsc.orgnih.gov
A Hydrogen Bond Donor : The indole N-H group provides a hydrogen bond donor feature, which can form a crucial interaction with a hydrogen bond acceptor on the target protein, such as a backbone carbonyl or an amino acid side chain. nih.gov
Pre Clinical Biological Activity and Molecular Target Engagement of 2 Phenyl 3h Indole 7 Carboxylic Acid Derivatives
Investigation of Molecular Targets and Pathways
Currently, there is a lack of specific published studies detailing the molecular targets and pathways of 2-phenyl-3H-indole-7-carboxylic acid derivatives. The following sections reflect the general approaches used for related indole (B1671886) compounds, which could theoretically be applied to this specific scaffold.
Receptor Binding and Modulation Studies (e.g., GPCRs like CB1 receptor)
No specific data from receptor binding and modulation studies for this compound derivatives are available in the public domain. Research on other indole structures, such as indole-2-carboxamides, has shown allosteric modulation of the cannabinoid 1 (CB1) receptor, a G-protein coupled receptor (GPCR). These studies highlight a potential avenue for investigation for the this compound scaffold.
Enzyme Inhibition Assays (e.g., HIV-1 Integrase, Kinases)
While derivatives of indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase, there is no direct evidence to confirm that this compound derivatives share this activity. nih.govrsc.org The inhibitory mechanism for indole-2-carboxylic acid-based compounds involves the chelation of two Mg2+ ions in the active site of the integrase. nih.gov
Similarly, various indole-based compounds have been evaluated as kinase inhibitors. However, specific kinase inhibition data for this compound derivatives are not present in the available literature.
Modulation of Protein-Protein Interactions
There are no specific studies on the modulation of protein-protein interactions by this compound derivatives.
Cellular Mechanism of Action Studies
Detailed cellular mechanism of action studies for this compound derivatives have not been reported. The subsequent sections outline the types of assays that would be necessary to elucidate these mechanisms.
Cell-Based Assays for Target Engagement and Pathway Activation
No specific cell-based assay results for target engagement and pathway activation by this compound derivatives are currently available.
Investigation of Intracellular Signaling Cascades
There is no information available from investigations into the intracellular signaling cascades modulated by this compound derivatives.
Broad Spectrum of Biological Activities (Focus on underlying molecular mechanisms)
Derivatives of the indole core are known to interact with a multitude of biological targets, leading to a diverse range of effects. The specific functionalization of the indole ring system allows for the fine-tuning of these activities, enabling the development of compounds with enhanced potency and selectivity.
Indole derivatives have been extensively investigated for their potential as anticancer agents, demonstrating significant growth-inhibitory effects against various human cancer cell lines. nih.govresearchgate.net The mechanisms underlying this antiproliferative activity are often multifactorial, involving the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis. nih.govresearchgate.net
A prominent mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov For instance, certain indole-2-carboxamide derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). researchgate.net Similarly, other series have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR-2) and the BRAFV600E mutant kinase, both of which are key targets in cancer therapy. nih.gov The 2-phenylindole (B188600) scaffold can bind deeply within the hydrophobic pockets of these kinases, disrupting their function. nih.gov
Another critical mechanism is the induction of apoptosis, or programmed cell death. Studies have shown that active indole derivatives can trigger apoptosis through the intrinsic pathway. researchgate.net This is evidenced by the upregulation of pro-apoptotic proteins such as Bax and Cytochrome C, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net Consequently, this leads to the activation of a cascade of cysteine proteases known as caspases (including caspase-3, -8, and -9), which execute the apoptotic process. researchgate.net Furthermore, some derivatives have been observed to cause cell cycle arrest, for example, in the G1 phase, preventing cancer cells from proceeding to DNA synthesis and division. nih.gov
The cytotoxic potential of these compounds has been quantified in numerous studies using metrics like the 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀).
| Compound Series/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |
|---|---|---|---|
| Indole-2-carboxamide (Compound 5e) | MCF-7 (Breast) | 0.80 | researchgate.net |
| Indole-2-carboxamide (Compound 5e) | A-549 (Lung) | 0.95 | researchgate.net |
| Indole-2-carboxamide (Compound 5e) | Panc-1 (Pancreatic) | 1.00 | researchgate.net |
| Indole-aryl amide (Compound 2) | MCF-7 (Breast) | 0.81 | nih.gov |
| Indole-aryl amide (Compound 2) | PC-3 (Prostate) | 2.13 | nih.gov |
| Indole-aryl amide (Compound 5) | HT-29 (Colon) | 1.15 | nih.gov |
| Indole-aryl amide (Compound 7) | MCF-7 (Breast) | 0.43 | nih.gov |
| Indolyl Dihydropyrazole (Compound 4g) | MCF-7 (Breast) | 1.83 | nih.gov |
Chronic inflammation is a key factor in the pathology of numerous diseases. Derivatives of the indole nucleus have shown significant promise as anti-inflammatory agents by modulating the production of inflammatory mediators. researchgate.netacs.orgcreative-bioarray.com A common in vitro model for this assessment uses RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. researchgate.netacs.org
The primary molecular mechanism involves the suppression of pro-inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. researchgate.net NF-κB is a critical transcription factor that governs the expression of many inflammatory genes. researchgate.net By inhibiting this pathway, indole derivatives can significantly reduce the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). researchgate.netacs.org
Furthermore, these compounds have been shown to decrease the levels of other important inflammatory mediators. They effectively inhibit the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS). researchgate.netcreative-bioarray.com They also reduce the protein expression of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins. researchgate.net Some derivatives also upregulate the anti-inflammatory cytokine IL-10, helping to resolve the inflammatory state. researchgate.net
| Compound Series/Derivative | Effect | Molecular Target/Mediator | Reference |
|---|---|---|---|
| Indole-fused Ursolic Acid (Compound 3 & 6) | Significant Reduction | NO, TNF-α, IL-6, IL-1β, iNOS, COX-2 | researchgate.netcreative-bioarray.com |
| Indole-fused Ursolic Acid (Compound 3 & 6) | Significant Upregulation | IL-10 | researchgate.net |
| Indole-2-formamide benzimidazole[2,1-b]thiazole (Compound 13b) | Potent Inhibition | NO, TNF-α, IL-6 | acs.orgomicsonline.org |
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Indole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.govresearchgate.net
The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe. Studies have shown that some 2-phenyl-1H-indoles are more effective against Gram-negative bacteria like Pseudomonas sp. and Enterobacter sp. than Gram-positive bacteria like Bacillus sp. nih.gov Other indole-2-carboxylic acid amides have demonstrated notable activity against Enterococcus faecalis and the fungus Candida albicans. researchgate.net
The underlying mechanism for some of these derivatives is believed to involve the disruption of the bacterial membrane. nih.gov For example, certain indole-3-carboxamide-polyamine conjugates have been shown to perturb the membrane of both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as the outer membrane of Pseudomonas aeruginosa. nih.gov This membrane disruption can lead to intrinsic antimicrobial activity and can also potentiate the effects of existing antibiotics, restoring their efficacy against resistant strains. nih.gov
| Compound Series/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Indole-2-carboxylic acid amide (Compound 2) | Enterococcus faecalis | 8 | researchgate.net |
| Indole-2-carboxylic acid amide (Compound 2) | Candida albicans | 8 | researchgate.net |
| Indole-2-carboxylic acid ester (Compound 1) | Candida albicans | 32 | researchgate.net |
| Indole-2-carboxylic acid ester (Compound 1) | Candida parapsilosis | 64 | researchgate.net |
| 2-phenyl-1H-indole (Compound IIa) | Bacillus sp. | >100 | nih.gov |
In Vitro Pharmacological Characterization and Early ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity – focused on in vitro data relevant to compound development)
In the early stages of drug discovery, in vitro assays are crucial for characterizing the pharmacokinetic properties of new chemical entities. This early profiling helps to identify compounds with a higher probability of success in later developmental stages.
Absorption: Intestinal absorption is often predicted using the Caco-2 cell permeability assay. researchgate.netnih.govnih.gov Caco-2 cells are human colon adenocarcinoma cells that differentiate to form a monolayer mimicking the intestinal epithelium. nih.gov Studies on indole derivatives have shown varied results. For example, the indole alkaloid tryptanthrin (B1681603) displayed high permeability, suggesting it is not a substrate for the P-glycoprotein efflux pump and is likely well-absorbed orally. nih.gov In contrast, other complex indole derivatives have shown low permeability, indicating that oral administration may not be appropriate. nih.gov This highlights that permeability is highly dependent on the specific substitutions on the indole scaffold.
Excretion: Efflux pumps, such as P-glycoprotein, can play a role in the excretion of compounds, potentially limiting their absorption and cellular penetration. Some studies on dipeptide derivatives containing indoles have suggested that certain compounds may be substrates for excretion by P-glycoprotein. researchgate.net
Toxicity (In Vitro): Early toxicity assessment is critical to eliminate compounds with a high potential for adverse effects. In vitro cytotoxicity assays against non-cancerous cell lines are used to evaluate a compound's selectivity for cancer cells. For example, some indole-aryl amides, while active against cancer cells, also showed potent growth reduction in normal embryonic intestinal I407 cells, indicating a potential lack of selectivity. nih.gov Conversely, other anti-inflammatory indole derivatives were found to be non-cytotoxic to RAW 264.7 macrophage cells at their effective concentrations. researchgate.net A more specific toxicity assay involves screening for inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, as inhibition can lead to cardiac arrhythmia. An assessment of the indole alkaloid indolinone found only slight inhibition of the hERG channel at micromolar concentrations, suggesting a low risk of this specific cardiotoxic liability. nih.gov
Future Directions and Emerging Research Opportunities
Development of Novel and Sustainable Synthetic Routes
The synthesis of functionalized indoles is a mature field, yet there is a continuous drive towards more efficient, cost-effective, and environmentally benign methodologies. Traditional methods like the Fischer indole (B1671886) synthesis often require harsh conditions and may have a limited substrate scope. rsc.org Future research for preparing 2-Phenyl-3H-indole-7-carboxylic acid and its analogs should prioritize green chemistry principles.
A promising approach is the use of multicomponent reactions (MCRs), which allow the assembly of complex molecules like indole-2-carboxamides from simple, readily available starting materials in a single step. researchgate.netrsc.org An innovative two-step MCR involves an initial Ugi four-component reaction followed by an acid-induced cyclization to form the indole core, notably using ethanol (B145695) as a benign solvent and avoiding metal catalysts. rsc.orgrsc.org Adapting such MCR strategies could provide a rapid and diverse route to derivatives of the target compound.
Key features of sustainable synthetic strategies include:
Atom Economy: MCRs are inherently atom-economical, incorporating most atoms from the starting materials into the final product. researchgate.net
Energy Efficiency: Performing reactions at or near room temperature reduces energy consumption. researchgate.net
Renewable Feedstocks: Utilizing bio-renewable materials, such as formic acid, aligns with green chemistry goals. researchgate.net
Catalysis: Exploring novel metal-catalyzed cross-coupling reactions or base-free palladium-catalyzed intramolecular processes could offer alternative efficient pathways. rug.nl
Exploration of New Derivatization Strategies for Enhanced Selectivity and Potency
The therapeutic potential of an indole core can be significantly modulated through strategic derivatization. For this compound, the indole nucleus, the C2-phenyl ring, and the C7-carboxylic acid group offer multiple points for modification to enhance biological activity and selectivity.
Research on related indole-2-carboxylic acid derivatives has shown that modifications at various positions can drastically improve potency. For instance, in the development of HIV-1 integrase inhibitors, introducing a halogenated benzene (B151609) ring at the C6 position was found to enhance π-π stacking interactions with viral DNA, while modifying the C3 position with a long branch improved interaction with a hydrophobic pocket in the enzyme's active site. nih.govrsc.orgnih.gov Similarly, for cannabinoid CB1 receptor modulators, introducing photoactivatable functionalities on the phenyl ring of indole-2-carboxamides helped in studying ligand-receptor interactions. nih.gov
Future derivatization strategies for this compound could involve:
Substitution on the C2-Phenyl Ring: Introducing electron-withdrawing or donating groups to modulate electronic properties and steric bulk.
Modification of the Indole Core: Halogenation or addition of small alkyl or alkoxy groups at available positions (e.g., C4, C5, C6) can influence binding affinity and metabolic stability.
Amidation of the C7-Carboxylic Acid: Coupling the carboxylic acid with a diverse range of amines or amino acids could create extensive libraries of amides with varied pharmacological profiles, a common strategy in drug discovery. nih.gov
The following table summarizes derivatization efforts on a related indole-2-carboxylic acid scaffold targeting HIV-1 integrase, illustrating how structural modifications impact activity. nih.gov
| Compound | Core Structure | Key Modifications | Target | IC₅₀ (µM) | Citation |
|---|---|---|---|---|---|
| Compound 3 | Indole-2-carboxylic acid | Base scaffold | HIV-1 Integrase | >50 | nih.gov |
| Compound 17b | Indole-2-carboxylic acid | C6-(2,4-difluorophenyl)amino group; C3-((4-(trifluoromethyl)benzyl)oxy)methyl group | HIV-1 Integrase | 0.41 | nih.govmdpi.com |
| Compound 20a | Indole-2-carboxylic acid | C6-(3-fluoro-4-methoxyphenyl)amino group; C3-(((2-fluorobenzyl)oxy)methyl) group | HIV-1 Integrase | 0.13 | nih.govmdpi.com |
Advanced Computational Approaches for Structure-Based Drug Design and Discovery
Computational drug design is an indispensable tool for accelerating the discovery and optimization of lead compounds. frontiersin.orgyoutube.com For this compound, these methods can predict potential biological targets, elucidate binding modes, and guide the synthesis of more potent and selective derivatives.
Molecular Docking: This technique can be used to screen virtual libraries of this compound derivatives against the 3D structures of known protein targets. nih.gov Docking studies have been successfully used to predict the binding of indole-2-carboxylic acid derivatives to the active site of HIV-1 integrase, revealing key interactions such as the chelation of Mg²⁺ ions by the indole nitrogen and the carboxyl group. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com By developing a QSAR model for derivatives of this compound, researchers can predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis.
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model can be generated from a set of active molecules or from a ligand-protein complex and used to screen databases for novel scaffolds. frontiersin.org
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of binding interactions predicted by docking.
The integration of these computational tools allows for a rational, hypothesis-driven approach to drug design, saving significant time and resources compared to traditional high-throughput screening. frontiersin.orgyoutube.com
Identification of Novel Biological Targets and Therapeutic Applications for Indole Carboxylic Acids
The indole carboxylic acid scaffold is a "privileged structure," known to interact with a wide range of biological targets. While the specific targets of this compound are yet to be determined, research on analogous compounds points to several promising therapeutic areas for investigation.
Antiviral Agents: As previously mentioned, indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. nih.govrsc.orgnih.gov This suggests that the this compound scaffold could be explored for its potential against HIV or other viral diseases.
Anticancer Agents: Various indole derivatives have shown significant antitumor activity by targeting key proteins in cancer signaling pathways. For example, indole-2-carboxylic acid derivatives have been designed as inhibitors of the 14-3-3η protein, which is implicated in liver cancer. nih.gov Other derivatives act as dual inhibitors of Bcl-2 and Mcl-1, proteins that regulate apoptosis (programmed cell death). nih.gov The p53 pathway, often dysregulated in cancer, is another potential target. nih.gov
Metabolic and Inflammatory Diseases: Indole-based compounds have been developed as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase) for potential use in diabetes. researchgate.net Additionally, derivatives of indole-2-carboxylic acid have been discovered as dual inhibitors of IDO1 and TDO, enzymes involved in tryptophan metabolism, which is linked to immune evasion in cancer. sci-hub.se Other targets include the angiotensin II AT1 receptor for hypertension and cysteinyl leukotriene (CysLT) receptors involved in asthma and inflammation. researchgate.netnih.gov
The table below highlights the diversity of targets for various indole carboxylic acid structures.
| Indole Acid Scaffold | Biological Target | Therapeutic Application | Citation |
|---|---|---|---|
| Indole-2-carboxylic acid | HIV-1 Integrase | Antiviral (HIV) | nih.govrsc.org |
| 1H-Indole-2-carboxylic acid | 14-3-3η protein | Anticancer (Liver) | nih.gov |
| Indole-3-carboxylic acid | Angiotensin II Receptor (AT₁) | Antihypertensive | researchgate.netebi.ac.uk |
| Indole-2-carboxylic acid | IDO1/TDO | Immunooncology | sci-hub.se |
| 7-Nitro-1H-indole-2-carboxylic acid | Fructose-1,6-bisphosphatase (FBPase) | Antidiabetic | researchgate.net |
| Indole-3-carboxylic acid | Bcl-2/Mcl-1 | Anticancer | nih.gov |
| Indole-2-carboxylic acid | CysLT₁ Receptor | Anti-inflammatory (Asthma) | nih.gov |
Potential Applications in Material Science or as Chemical Biology Probes
Beyond therapeutic applications, the unique photophysical and chemical properties of the indole ring open up possibilities in other scientific domains.
Chemical Biology Probes: Derivatives of this compound could be functionalized to serve as chemical probes for studying biological systems. For instance, by incorporating photoactivatable groups (e.g., azides, benzophenones) or fluorescent tags, these molecules can be used for photoaffinity labeling to identify the binding partners of a drug or to visualize biological processes. nih.gov The carboxylic acid handle is particularly useful for conjugation to linker molecules or reporter tags.
Material Science: The indole nucleus is known for its electron-rich nature and ability to participate in π-stacking interactions, making it a candidate for use in organic electronic materials. Research into aggregation-induced emission (AIE) properties of indole derivatives could lead to applications in sensors, organic light-emitting diodes (OLEDs), or bio-imaging where fluorescence in an aggregated state is desirable. bldpharm.com The planarity of the 2-phenylindole (B188600) system could be exploited in the design of novel organic semiconductors or components of covalent organic frameworks (COFs). bldpharm.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
